Trichlorosilyl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trichlorosilane is primarily produced by treating powdered metallurgical grade silicon with hydrogen chloride gas at approximately 300°C. This reaction yields trichlorosilane and hydrogen gas : [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]

Another method involves the reaction of silicon tetrachloride with hydrogen gas : [ \text{SiCl}_4 + \text{H}_2 \rightarrow \text{HCl}_3\text{Si} + \text{HCl} ]

Industrial Production Methods

In industrial settings, trichlorosilane is produced in large quantities using the above methods. The process involves the chlorination of silicon, followed by purification through distillation to separate trichlorosilane from byproducts such as silicon tetrachloride and hexachlorodisilane .

Analyse Des Réactions Chimiques

Types of Reactions

Trichlorosilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, trichlorosilane hydrolyzes to form siloxane polymers and hydrochloric acid.

Hydrosilylation: Trichlorosilane reacts with alkenes in the presence of a catalyst to form organosilicon compounds.

Reduction: Trichlorosilane can reduce aldehydes to alcohols and imines to amines.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.

Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction typically occurs at elevated temperatures.

Reduction: Dimethylformamide can be used as a reagent for the reduction reactions.

Major Products

Hydrolysis: Siloxane polymers and hydrochloric acid.

Hydrosilylation: Organosilicon compounds such as octadecyltrichlorosilane.

Reduction: Alcohols and amines.

Applications De Recherche Scientifique

Trichlorosilane has numerous applications in scientific research and industry:

Semiconductor Industry: It is a key precursor in the production of ultrapure silicon for semiconductor devices.

Surface Modification: Used to create self-assembled monolayers on various surfaces, enhancing properties such as hydrophobicity and adhesion.

Organic Synthesis: Employed as a reagent in the synthesis of various organosilicon compounds.

Polymer Coatings: Utilized in the production of silane-based polymer coatings for improved durability and resistance.

Mécanisme D'action

The mechanism of action of trichlorosilane involves its high reactivity due to the presence of silicon-chlorine bonds. In hydrolysis reactions, the silicon atom is attacked by water molecules, leading to the formation of siloxane bonds and the release of hydrochloric acid . In hydrosilylation reactions, trichlorosilane adds across the double bonds of alkenes, facilitated by catalysts such as platinum or rhodium .

Comparaison Avec Des Composés Similaires

Trichlorosilane is similar to other chlorosilanes such as dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄). trichlorosilane is unique due to its specific reactivity and applications:

Dichlorosilane: Less reactive and primarily used in the production of silicon-based polymers.

Silicon Tetrachloride: Used in the production of optical fibers and as a precursor to other silicon compounds.

Activité Biologique

Trichlorosilyl compounds, particularly trichlorosilane (HSiCl₃), are notable in various chemical reactions and applications, including organic synthesis and materials science. This article explores the biological activity of this compound compounds, focusing on their mechanisms, applications in catalysis, and potential health impacts based on recent research findings.

Overview of this compound Compounds

This compound compounds are organosilicon compounds characterized by the presence of silicon bonded to three chlorine atoms. These compounds serve as versatile intermediates in organic synthesis, particularly in the formation of siloxanes and silanes. Their reactivity is primarily due to the electrophilic nature of the silicon atom, which can participate in various nucleophilic attacks.

Mechanisms of Biological Activity

-

Catalytic Role in Organic Reactions :

- This compound triflate has been shown to facilitate enantioselective aldol reactions when used with chiral Lewis base catalysts. This reaction is significant for synthesizing complex organic molecules with high stereochemical purity .

- The mechanism involves the activation of carbonyl groups, allowing for the formation of this compound enolates that participate in subsequent reactions, contributing to the synthesis of biologically active compounds .

-

Potential Antimicrobial Properties :

- Some studies suggest that this compound compounds may exhibit antimicrobial properties when used as surface coatings or in formulations aimed at reducing microbial contamination . The efficacy of these compounds is attributed to their ability to form stable siloxane networks that can inhibit microbial growth.

Table 1: Summary of Research Findings on this compound Compounds

Health Implications

While this compound compounds are valuable in synthetic chemistry, their biological activity raises concerns regarding occupational exposure and potential health risks. A study indicated a correlation between high exposure levels to trichloroethylene (TCE), a related compound, and an increased risk of non-Hodgkin lymphoma . This finding underscores the importance of safety measures when handling chlorinated solvents and related chemicals.

Propriétés

InChI |

InChI=1S/Cl3Si/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDADIYYMSXQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

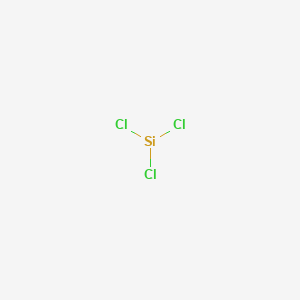

[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029301, DTXSID40940810 | |

| Record name | Trichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorosilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-34-5, 10025-78-2 | |

| Record name | Silyl, trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosilyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorosilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY2645L6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.